molecular formula C9H8BrF B2448364 4-Bromo-7-fluoro-2,3-dihydro-1H-indene CAS No. 2332943-95-8

4-Bromo-7-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2448364
CAS No.: 2332943-95-8
M. Wt: 215.065
InChI Key: VZLBJLDJCNQDAG-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8BrF It is a derivative of indene, featuring both bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-7-fluoro-2,3-dihydro-1H-indene can be synthesized through a multi-step process involving the bromination and fluorination of indene derivatives. One common method involves the reaction of indene with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxygenated or hydrogenated compounds .

Scientific Research Applications

4-Bromo-7-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biological processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: A similar compound with a ketone functional group.

    4-Bromo-7-chloro-2,3-dihydro-1H-indene: A derivative with chlorine instead of fluorine.

    4-Bromo-7-methoxy-2,3-dihydro-1H-indene: A compound with a methoxy group instead of fluorine

Uniqueness

4-Bromo-7-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-7-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLBJLDJCNQDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2332943-95-8
Record name 4-bromo-7-fluoro-2,3-dihydro-1H-indene
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